1,2,3-Hexanetriol, (2S,3R)-
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Overview
Description
1,2,3-Hexanetriol, (2S,3R)-: is a chiral compound with the molecular formula C6H14O3 and a molecular weight of 134.1736 g/mol It is a stereoisomer of hexanetriol, characterized by the specific spatial arrangement of its hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Hexanetriol, (2S,3R)- can be synthesized through several methods, including the reduction of hexane-1,2,3-trione or the hydrolysis of hexane-1,2,3-trichloride. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3-Hexanetriol, (2S,3R)- often involves catalytic hydrogenation of hexane-1,2,3-trione in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Hexanetriol, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexane-1,2,3-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane-1,2,3-triol using strong reducing agents.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, Pd/C, high pressure and temperature.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: Hexane-1,2,3-trione.
Reduction: Hexane-1,2,3-triol.
Substitution: Hexane derivatives with substituted functional groups.
Scientific Research Applications
1,2,3-Hexanetriol, (2S,3R)- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,3-Hexanetriol, (2S,3R)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
- 1,2,3-Hexanetriol, (2R,3R)-
- 1,2,3-Hexanetriol, (2R,3S)-
- 1,2,3-Hexanetriol, (2S,3S)-
Comparison: 1,2,3-Hexanetriol, (2S,3R)- is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control, such as asymmetric synthesis and chiral resolution .
Properties
CAS No. |
95839-99-9 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S,3R)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
XYXCXCJKZRDVPU-RITPCOANSA-N |
Isomeric SMILES |
CCC[C@H]([C@H](CO)O)O |
Canonical SMILES |
CCCC(C(CO)O)O |
Origin of Product |
United States |
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